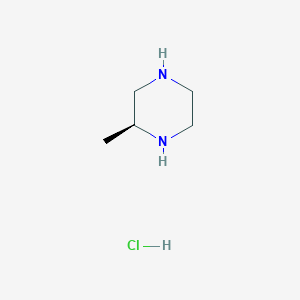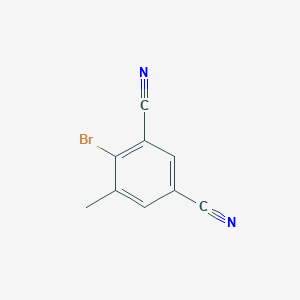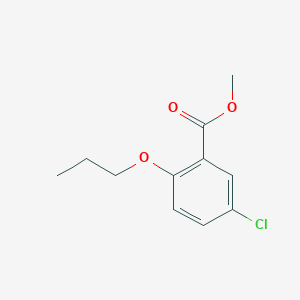
Methyl 5-chloro-2-propoxybenzoate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 5-chloro-2-propoxybenzoate is involved in complex chemical reactions and has been studied in the context of forming cationic carbene complexes. These complexes have been synthesized using various reactions involving 2-chloro derivatives of different organic compounds. For instance, the reaction of 2-chloro derivatives with IrCl(CO)(PMe2Ph)2 yields IrIII complexes, which upon protonation, form cationic carbene complexes. These complexes have applications in the field of organometallic chemistry and catalysis, and their chemical and spectroscopic properties have been explored (Fraser, Roper & Stone, 1974).
Biotransformation and Environmental Impact
- In environmental studies, the biotransformation of chloro-nitrophenol compounds into methylbenzoxazole derivatives has been investigated. This process involves bacterial strains and has implications for understanding the environmental degradation and detoxification of pollutants. For example, Bacillus sp. strain MW-1 has been shown to convert 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole, demonstrating a pathway for the environmental processing of such compounds (Arora & Jain, 2012).
Analytical and Synthetic Applications
- The compound has been studied for its thermochemical properties, including the determination of enthalpy of formation and sublimation. These properties are crucial in understanding the stability and reactivity of the compound and its derivatives. Such data is essential for applications in synthetic chemistry and materials science (Silva, Cimas & Silva, 2013).
Crystal Structure Analysis
- Crystal structure analysis of methyl 5-chloro-2-propoxybenzoate derivatives provides insights into their molecular configuration, which is fundamental for applications in material science and drug design. Such studies help in understanding the molecular interactions and potential applications in various fields, including pharmaceuticals (Li et al., 2005).
Large-Scale Synthesis
- There is ongoing research on the development of efficient processes for the large-scale synthesis of methyl 5-chloro-2-propoxybenzoate and its derivatives. This is crucial for their commercial production and application in various industries, ranging from pharmaceuticals to agrochemicals (Kucerovy et al., 1997).
Safety and Hazards
The safety information for “Methyl 5-chloro-2-propoxybenzoate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .
properties
IUPAC Name |
methyl 5-chloro-2-propoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-6-15-10-5-4-8(12)7-9(10)11(13)14-2/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEHFWSKCSKMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739525 | |
| Record name | Methyl 5-chloro-2-propoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-propoxybenzoate | |
CAS RN |
75230-38-5 | |
| Record name | Methyl 5-chloro-2-propoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


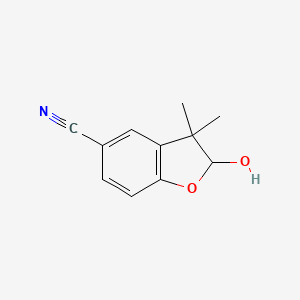
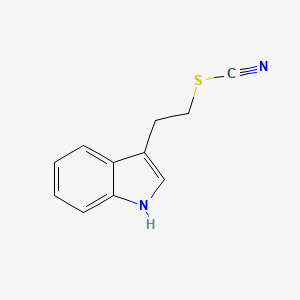
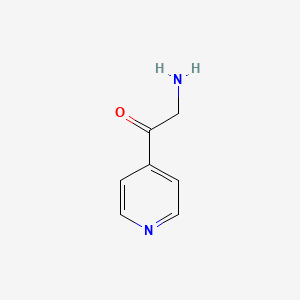
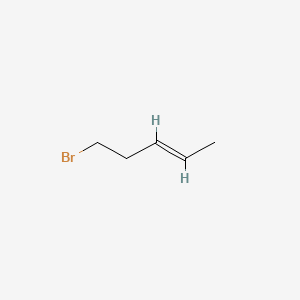
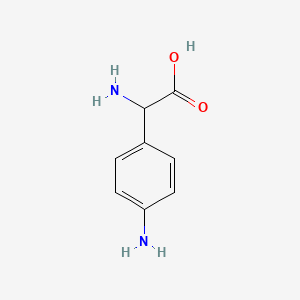


![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromo-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B3282569.png)
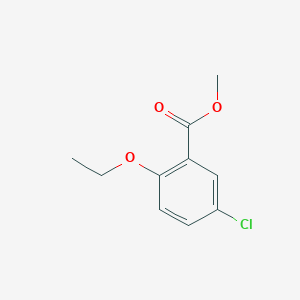
![2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile](/img/structure/B3282584.png)

